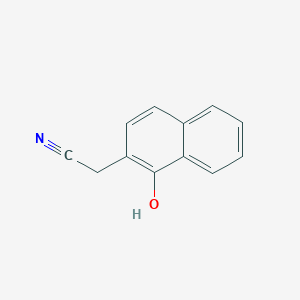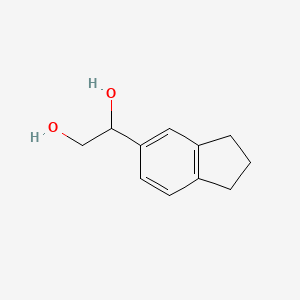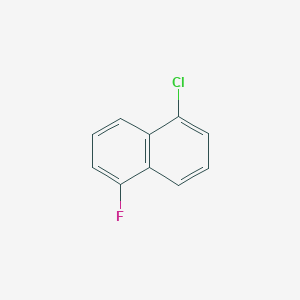
4-Chloro-3,7-dimethyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3,7-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of chlorine and methyl groups on the indazole ring can significantly influence the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclization Reactions: One common method for synthesizing 4-chloro-3,7-dimethyl-1H-indazole involves the cyclization of appropriate precursors. For instance, starting from 4-chloro-3,7-dimethylphenylhydrazine, cyclization can be achieved using acidic or basic conditions to form the indazole ring.
Transition Metal Catalysis: Another approach involves the use of transition metal catalysts such as palladium or copper to facilitate the cyclization of suitable precursors. These reactions often proceed under mild conditions and can offer high yields.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chlorine atom in 4-chloro-3,7-dimethyl-1H-indazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups on the indazole ring.
Coupling Reactions: The methyl groups can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium or copper catalysts in the presence of appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce complex biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
Chemistry
4-Chloro-3,7-dimethyl-1H-indazole is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the effects of indazole derivatives on various biological pathways. It serves as a model compound for understanding the structure-activity relationships of indazole-based drugs.
Medicine
Pharmaceutical research utilizes this compound in the development of new therapeutic agents. Its derivatives have shown potential in treating conditions such as cancer, inflammation, and bacterial infections.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mécanisme D'action
The mechanism by which 4-chloro-3,7-dimethyl-1H-indazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chlorine and methyl groups can enhance its binding affinity and selectivity for these targets, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1H-indazole: Lacks the methyl groups, which can affect its reactivity and biological activity.
3,7-Dimethyl-1H-indazole: Lacks the chlorine atom, which can influence its chemical properties and applications.
4-Chloro-3,5-dimethyl-1H-indazole: Similar structure but with different methyl group positions, leading to variations in reactivity and biological effects.
Uniqueness
4-Chloro-3,7-dimethyl-1H-indazole is unique due to the specific positioning of the chlorine and methyl groups on the indazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other indazole derivatives.
Propriétés
IUPAC Name |
4-chloro-3,7-dimethyl-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-5-3-4-7(10)8-6(2)11-12-9(5)8/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSJQJRVBLBSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=C(NN=C12)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol](/img/structure/B11910772.png)




![4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11910811.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride](/img/structure/B11910816.png)




![N-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B11910844.png)

